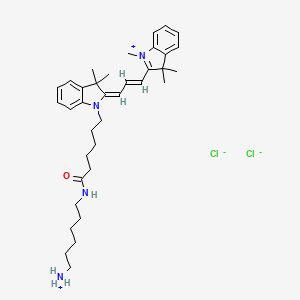
Cy3-Amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy3 amine is a functionalized cyanine dye containing a free amine group . It belongs to the cyanine dye family, which covers the electromagnetic spectrum from near IR to UV . Cy3 amine is commonly used in biological labeling . It can be chemically linked to either nucleic acids or protein molecules for visualization and quantification purposes .
Synthesis Analysis
The synthesis of Cy3 amine involves the nucleophilic substitution of the halogen atom . This reaction is widely used for Cy7 dyes . It proceeds most probably as an addition-elimination sequence .
Molecular Structure Analysis
Cy3 amine is an analog of Cy3 . The amino group of this reagent can be conjugated with reactive groups such as NHS esters, carboxy groups (after carbodiimide activation), and epoxides .
Physical And Chemical Properties Analysis
In non-viscous aqueous solutions, the cyanine fluorescent dyes Cy3 and Cy5 have rather low fluorescence efficiency . The fluorescent intensity of Cy3 and Cy5 dyes is known to be significantly dependent on the base sequence of the oligonucleotide .
Wissenschaftliche Forschungsanwendungen
Fluoreszenzmikroskopie
Cy3-Amin ist ein leuchtstarker, orange fluoreszierender Farbstoff mit einer Anregung, die für die 532 nm Laserlinie geeignet ist {svg_1}. Er wird häufig in der Fluoreszenzmikroskopie eingesetzt, einer Technik, die Fluoreszenz verwendet, um ein Bild zu erzeugen und die Eigenschaften organischer oder anorganischer Substanzen zu untersuchen.
Durchflusszytometrie
Die Durchflusszytometrie ist eine Technik, mit der physikalische und chemische Eigenschaften einer Population von Zellen oder Partikeln detektiert und gemessen werden. This compound wird aufgrund seiner Fluoreszenzeigenschaften in der Durchflusszytometrie verwendet, um Zellen und andere Partikel zu markieren {svg_2}.
Genomik
In der Genomik wird this compound als fluoreszierendes Label für die Hybridisierung von Nukleinsäuren und Genexpressionsstudien verwendet {svg_3}. Es hilft bei der Visualisierung und Verfolgung von genetischem Material während verschiedener genomischer Verfahren.
Superauflösungsmikroskopie
This compound wird in der Superauflösungsmikroskopie eingesetzt, einer Form der Lichtmikroskopie, die es ermöglicht, Objekte mit einer viel höheren Auflösung abzubilden als bei der konventionellen Lichtmikroskopie {svg_4}. Das Cy3-Derivat wird mit einem 4-Amino-1-Diazo-2-Butanon-Fragment hergestellt, das über die Aminogruppe an die meso (γ)-Position der Polymethinkette gebunden ist {svg_5}.
Photolyse-Studien
This compound wird in Photolysestudien eingesetzt. Die Photolyse von Cy3- und Squarain-basierten Cy5-Farbstoffen mit einem 4-Amino-1-Diazo-2-Butanon-Fragment wurde von einer Wolff-Umlagerung begleitet und führte zu Pyrrolidonen {svg_6}.
Fluoreszenzeffizienz-Studien
In nicht viskosen wässrigen Lösungen haben die Cyanin-Fluoreszenzfarbstoffe Cy3 und Cy5 aufgrund ihrer strukturellen Merkmale eine eher geringe Fluoreszenzeffizienz und kurze Lebensdauern im angeregten Zustand {svg_7}. This compound wird in Studien eingesetzt, um die Auswirkungen von Löslichkeit und Rotationsfreiheitsgraden auf die Fluoreszenzeffizienz von Cy3 und Cy5 zu untersuchen {svg_8}.
Biochemischer Sauerstoffbedarf (BSB)-Sensoren
Mikrobielle Brennstoffzellen (MFCs) nutzen den respiratorischen Stoffwechsel von Mikroorganismen, die an der Anode befestigt sind, und wandeln die chemische Energie organischer Stoffe, die in Abwasser vorhanden sind, in elektrische Energie um {svg_9}. This compound kann als Teil der organischen Substanz bei der Entwicklung von BSB-Sensoren auf Basis von MFCs eingesetzt werden {svg_10}.
Wissenschaftliche Forschungsausbildung
This compound wird in der wissenschaftlichen Forschungsausbildung eingesetzt, insbesondere in Master of Science in Scientific Research (MSCSRF)-Programmen {svg_11}. Es wird in Laborpraktika und Forschungsmethoden eingesetzt und vermittelt den Studenten Schlüsselwissen und Fähigkeiten darüber, wie man wissenschaftliche Forschung betreibt {svg_12}.
Wirkmechanismus
Target of Action
Cy3 amine, also known as MFCD28385505, is a synthetic dye belonging to the cyanine family . It is primarily used for biological labeling . The primary targets of Cy3 amine are proteins and nucleic acids . It is particularly effective in labeling primary amino groups present at the N-terminus and in lysine side chains of proteins . It can also be used to label nucleic acids .
Mode of Action
The interaction of Cy3 amine with its targets involves the formation of a stable covalent bond . This is achieved through a reaction with amine-reactive fluorophores such as NHS esters, which readily react with primary amino groups . In the context of nucleic acids, Cy3 amine can be incorporated into oligonucleotides internally and at both termini . This interaction minimizes dye–dye and dye–DNA interactions and reduces fluorescence quenching .
Biochemical Pathways
It is known that the fluorescence properties of cy3 amine can be sequence-dependent, with purines in the immediate vicinity increasing the fluorescence intensity of cy3 . This suggests that the interaction of Cy3 amine with its targets could potentially influence the biochemical pathways associated with these targets.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cy3 amine is limited. It is known that cy3 amine has an excitation peak at 555 nm and an emission peak at 569 nm , which suggests that it can be readily detected in biological systems
Result of Action
The primary result of Cy3 amine’s action is the generation of fluorescence, which can be used for visualization and quantification purposes in biological research . For instance, it has been used successfully in mutation detection . Moreover, the fluorescence properties of
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Cy3 amine plays a crucial role in biochemical reactions, particularly in the labeling of biomolecules such as proteins, nucleic acids, and small organic molecules. The free amine group of Cy3 amine allows it to conjugate with reactive groups like NHS esters, carboxy groups, and epoxides, forming stable covalent bonds. This conjugation facilitates the tracking and visualization of biomolecules in various biochemical assays. Cy3 amine interacts with enzymes, proteins, and other biomolecules through covalent bonding, enhancing the detection and analysis of these molecules in complex biological systems .
Cellular Effects
Cy3 amine has significant effects on various types of cells and cellular processes. It is commonly used to label nucleic acids and proteins, allowing researchers to study cell signaling pathways, gene expression, and cellular metabolism. Cy3 amine can influence cell function by altering the fluorescence properties of labeled biomolecules, thereby providing insights into cellular dynamics. For instance, Cy3 amine has been shown to enhance the fluorescence of nucleic acids, making it a valuable tool in molecular biology techniques such as fluorescence in situ hybridization (FISH) and quantitative PCR (qPCR) .
Molecular Mechanism
The molecular mechanism of Cy3 amine involves its ability to form covalent bonds with biomolecules, leading to changes in their fluorescence properties. Cy3 amine binds to nucleic acids and proteins through its free amine group, which reacts with reactive groups on the target molecules. This binding interaction results in the formation of stable conjugates that exhibit enhanced fluorescence. Additionally, Cy3 amine can participate in Förster resonance energy transfer (FRET) studies, where it acts as a donor or acceptor fluorophore, providing valuable information on molecular interactions and conformational changes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cy3 amine can change over time due to factors such as stability and degradation. Cy3 amine is known for its stability under various experimental conditions, but prolonged exposure to light and certain chemical environments can lead to photobleaching and degradation. These changes can affect the fluorescence intensity and accuracy of experimental results. Long-term studies have shown that Cy3 amine maintains its fluorescence properties for extended periods, making it suitable for in vitro and in vivo applications .
Dosage Effects in Animal Models
The effects of Cy3 amine vary with different dosages in animal models. At low doses, Cy3 amine is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it can cause adverse effects such as cytotoxicity and tissue damage. Studies have shown that the threshold for toxic effects varies depending on the animal model and the route of administration. It is essential to optimize the dosage of Cy3 amine to achieve the desired labeling efficiency while minimizing potential adverse effects .
Metabolic Pathways
Cy3 amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its stability and activity. The metabolic fate of Cy3 amine includes conjugation with biomolecules, followed by cellular uptake and distribution. Enzymes such as esterases and proteases can modify Cy3 amine, affecting its fluorescence properties and biological activity. These metabolic interactions play a crucial role in determining the efficacy and specificity of Cy3 amine in biochemical assays .
Transport and Distribution
Cy3 amine is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its cellular uptake and localization. Once inside the cell, Cy3 amine can accumulate in specific compartments, such as the nucleus or mitochondria, depending on the targeting signals and post-translational modifications. The distribution of Cy3 amine within cells is critical for its effectiveness in labeling and tracking biomolecules .
Subcellular Localization
The subcellular localization of Cy3 amine is influenced by its chemical structure and the presence of targeting signals. Cy3 amine can be directed to specific cellular compartments, such as the nucleus, cytoplasm, or organelles, through interactions with targeting proteins and post-translational modifications. This localization is essential for studying the spatial and temporal dynamics of biomolecules in living cells. Cy3 amine’s ability to target specific subcellular regions enhances its utility in various imaging and diagnostic applications .
Eigenschaften
IUPAC Name |
6-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N4O.2ClH/c1-35(2)28-18-10-12-20-30(28)39(5)32(35)22-17-23-33-36(3,4)29-19-11-13-21-31(29)40(33)27-16-8-9-24-34(41)38-26-15-7-6-14-25-37;;/h10-13,17-23H,6-9,14-16,24-27,37H2,1-5H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQVCEXMTWTAMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC[NH3+])(C)C)C)C.[Cl-].[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



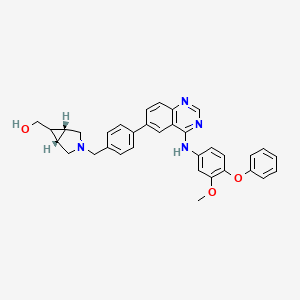
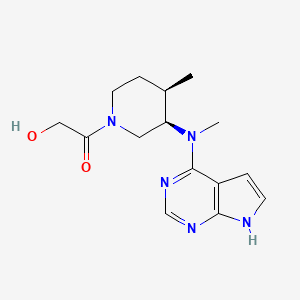
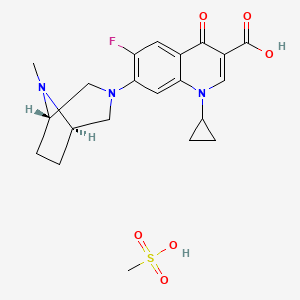


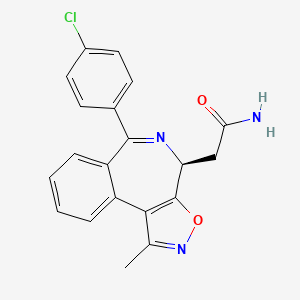
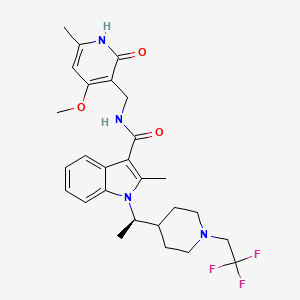
![6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606797.png)
![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606798.png)
![(4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One](/img/structure/B606800.png)

